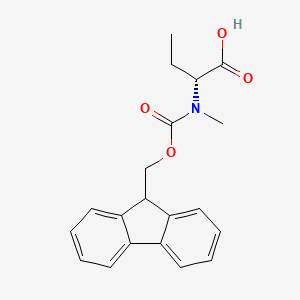

![molecular formula C8H5N3O3 B1455302 Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- CAS No. 35188-04-6](/img/structure/B1455302.png)

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-

Vue d'ensemble

Description

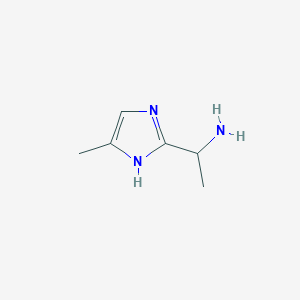

Pyrido[2,3-b]pyrazine-2-carboxylic acid is a unique chemical compound with the empirical formula C8H5N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound has been used in the design and synthesis of a new tailor-made fluorescent core for high-performance OLEDs .

Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazine-2-carboxylic acid involves fine-tuning the band gap of the versatile pyrido[2,3-b]pyrazine family, which exhibits a wide range of emissions spanning the entire visible region from blue to red . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained .Molecular Structure Analysis

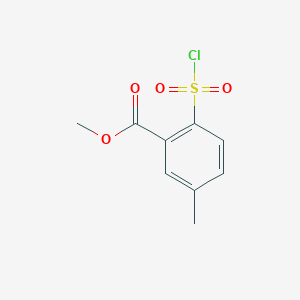

The molecular structure of Pyrido[2,3-b]pyrazine-2-carboxylic acid is represented by the SMILES stringOC(C1=CN=C2N=CC=CC2=N1)=O . The InChI key for this compound is MTLXFMCARORZEF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of Pyrido[2,3-b]pyrazine-2-carboxylic acid is 175.14 . Other physical and chemical properties are not explicitly mentioned in the sources.Applications De Recherche Scientifique

Synthesis of Novel Derivatives

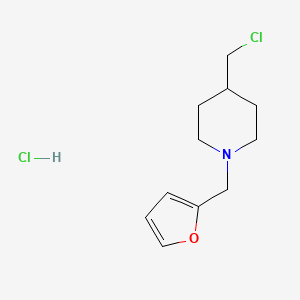

The chemical compound Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- has been used as a precursor in the synthesis of various novel derivatives. These include 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, expected to exhibit antihypertensive activity (Kumar & Mashelkar, 2008), and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

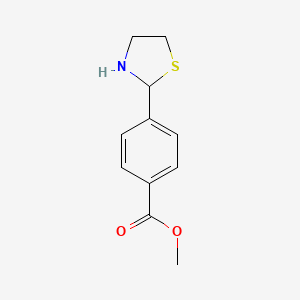

Structural and Supramolecular Analysis

The structural and supramolecular aspects of pyrazinecarboxylic acids have been analyzed, revealing the recurrence of specific supramolecular synthons and hydrogen bonding patterns. This analysis aids in understanding the molecular features and supramolecular assembly, contributing to crystal engineering strategies (Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002). Furthermore, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines have been synthesized and structurally characterized, showcasing their ability to form supramolecular polymers and complexes via hydrogen bonding and metal coordination (Lingwei Kong et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3H,(H,13,14)(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDMSGUWTREZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)